molecular formula C18H15N3O2S B8650617 N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)benzenesulfonamide CAS No. 922505-78-0

N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)benzenesulfonamide

Cat. No. B8650617
Key on ui cas rn: 922505-78-0
M. Wt: 337.4 g/mol
InChI Key: NXCIMYDGFDRLFP-UHFFFAOYSA-N
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Patent
US07291643B2

Procedure details

The title compound was prepared according to general procedure for sulfonylation of 5-(4-aminophenyl)-1-methyl-1H-pyrrole-2-carbonitrile using benzenesulfonyl chloride (70 μL, 0.55 mmol) to provide N-[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]benzene sulfonamide (0.046 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:12]([CH3:13])[C:11]([C:14]#[N:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[C:16]1([S:22](Cl)(=[O:24])=[O:23])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[C:14]([C:11]1[N:12]([CH3:13])[C:8]([C:5]2[CH:6]=[CH:7][C:2]([NH:1][S:22]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)(=[O:24])=[O:23])=[CH:3][CH:4]=2)=[CH:9][CH:10]=1)#[N:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C1=CC=C(N1C)C#N
Step Two
Name
Quantity
70 μL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(N1C)C1=CC=C(C=C1)NS(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.046 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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